REACTION_CXSMILES
|
O1CCN([CH:7]=[C:8]([CH3:10])[CH3:9])CC1.[Cl:11][CH2:12][C:13](Cl)=[O:14].C(=O)(O)[O-:17].[Na+]>C(OCC)C>[Cl:11][CH2:12][C:13](=[O:14])[C:8]([CH3:9])([CH3:10])[CH:7]=[O:17] |f:2.3|
|
Name
|
|
Quantity
|
210 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)C=C(C)C
|
Name
|
|
Quantity
|
169 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
ice
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
350 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for a further 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
the ether phase is separated off
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with 100 ml of diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled under the vacuum from a water jet
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(C(C=O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 136.4 g | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |